molecular formula C12H15N5O3 B12781861 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- CAS No. 115044-82-1

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-

Cat. No.: B12781861
CAS No.: 115044-82-1
M. Wt: 277.28 g/mol
InChI Key: LUXJLFMVHQURFG-POYBYMJQSA-N
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Description

“7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrimidine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolopyrimidine core through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of specific functional groups such as amino, hydroxymethyl, and carboxamide groups through various organic reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, pyrrolopyrimidine derivatives are investigated for their interactions with enzymes and receptors.

Medicine

These compounds are explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrrolopyrimidine derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features.

    Purine Derivatives: Compounds with a similar fused ring system.

    Pyrimidine Derivatives: Compounds with a pyrimidine core.

Uniqueness

The uniqueness of “7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” lies in its specific functional groups and stereochemistry, which may confer unique biological activities and chemical properties.

Properties

CAS No.

115044-82-1

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

4-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H15N5O3/c13-10-9-7(11(14)19)3-17(12(9)16-5-15-10)8-2-1-6(4-18)20-8/h3,5-6,8,18H,1-2,4H2,(H2,14,19)(H2,13,15,16)/t6-,8+/m0/s1

InChI Key

LUXJLFMVHQURFG-POYBYMJQSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C(=O)N

Canonical SMILES

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C(=O)N

Origin of Product

United States

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